Scutellarin

Übersicht

Beschreibung

Scutellarin ist eine natürliche Flavonoidverbindung, die vorwiegend in Pflanzen wie Scutellaria baicalensis und Erigeron breviscapus vorkommt . Es ist bekannt für seine breite Palette an pharmakologischen Aktivitäten, darunter entzündungshemmende, antioxidative, kardioprotektive, antidiabetische, neuroprotektive, krebshemmende und antimikrobielle Wirkungen . This compound wurde traditionell in der chinesischen Medizin zur Behandlung verschiedener Beschwerden verwendet, insbesondere von Herz-Kreislauf- und neurodegenerativen Erkrankungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Scutellarin kann durch verschiedene chemische Reaktionen synthetisiert werden, darunter Acetylierung, Aldolierung, Cyclisierung und Hydrolyse . Eine effiziente Methode umfasst die Synthese von Scutellarein, einem In-vivo-Metaboliten von this compound, aus 3,4,5-Trimethoxyphenol in hoher Ausbeute . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von konzentrierter Schwefelsäure und anderen Reagenzien unter kontrollierten Temperaturen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound erfolgt häufig durch Extraktion aus natürlichen Quellen wie Scutellaria baicalensis und Erigeron breviscapus . Der Extraktionsprozess umfasst Schritte wie Lösungsmittelextraktion, Reinigung und Kristallisation, um this compound mit hoher Reinheit zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien bei diesen Reaktionen gehören konzentrierte Schwefelsäure, Wasserstoffperoxid und verschiedene organische Lösungsmittel . Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die gewünschten chemischen Umwandlungen sicherzustellen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Scutellarein und andere Derivate mit modifizierten pharmakologischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Medizin: This compound wird zur Behandlung von Herz-Kreislauf-Erkrankungen, neurodegenerativen Erkrankungen, Diabetes und Krebs eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung über mehrere molekulare Ziele und Signalwege. Es moduliert Entzündungssignalwege, Zytokinexpression und hemmt reaktive Sauerstoffspezies . Bei der Krebsbehandlung induziert this compound Apoptose in Tumorzellen, indem es an den Tumornekrosefaktor-Rezeptor II in tumorassoziierten regulatorischen T-Zellen bindet . Es hemmt auch die durch hohen Glukosegehalt und Hypoxie induzierten angiogenen Wirkungen in menschlichen retinalen Endothelzellen über den reaktiven Sauerstoffspezies/Hypoxie-induzierbaren Faktor-1α/vaskulären endothelialen Wachstumsfaktor-Signalweg .

Analyse Chemischer Reaktionen

Types of Reactions

Scutellarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include concentrated sulfuric acid, hydrogen peroxide, and various organic solvents . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products

The major products formed from these reactions include scutellarein and other derivatives with modified pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Scutellarin has a wide range of scientific research applications, including:

Wirkmechanismus

Scutellarin exerts its effects through multiple molecular targets and pathways. It modulates inflammatory signaling pathways, cytokine expression, and inhibits reactive oxygen species . In cancer treatment, this compound induces apoptosis in tumor cells by binding to tumor necrosis factor receptor II in tumor-associated regulatory T cells . It also inhibits high glucose-induced and hypoxia-induced angiogenic effects in human retinal endothelial cells through the reactive oxygen species/hypoxia-inducible factor-1α/vascular endothelial growth factor pathway .

Vergleich Mit ähnlichen Verbindungen

Scutellarin ist unter den Flavonoiden einzigartig aufgrund seiner breiten Palette an pharmakologischen Aktivitäten und seiner spezifischen molekularen Ziele. Ähnliche Verbindungen umfassen:

Scutellarein: Ein In-vivo-Metabolit von this compound mit erhöhter Absorption und schützenden Wirkungen gegen neuronale Schäden.

This compound zeichnet sich durch seine weit verbreitete Verwendung in der traditionellen chinesischen Medizin und sein breites Spektrum an therapeutischen Wirkungen aus .

Biologische Aktivität

Scutellarin is a flavonoid glycoside primarily derived from the plant Scutellaria baicalensis and has garnered attention for its diverse biological activities. This article explores the pharmacological effects of this compound, focusing on its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties, supported by data tables and research findings.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects through various mechanisms:

- Inhibition of NF-κB Pathway : this compound prevents the activation of the IKK complex, which leads to the degradation of IκBα and subsequent release of NF-κB, a key transcription factor in inflammatory responses. By inhibiting this pathway, this compound reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, TNF-α, COX-2, and iNOS in both in vitro and in vivo models .

- Regulation of p38 MAPK Pathway : this compound modulates the p38 pathway by reducing the phosphorylation of transcription factors involved in inflammation. This action leads to decreased production of inflammatory mediators .

Table 1: Inflammatory Cytokines Modulated by this compound

| Cytokine | Effect of this compound | Reference |

|---|---|---|

| IL-1β | Decreased mRNA and protein levels | |

| IL-6 | Inhibition of expression | |

| TNF-α | Reduced levels | |

| COX-2 | Suppressed expression | |

| iNOS | Inhibited production |

2. Antioxidant Activity

This compound has demonstrated potent antioxidant properties, which contribute to its protective effects against oxidative stress-related damage. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby mitigating cellular damage in various tissues .

3. Neuroprotective Effects

Research indicates that this compound provides neuroprotection in models of ischemic brain injury:

- Ischemic Stroke Models : In animal studies using the middle cerebral artery occlusion (MCAO) model, this compound administration significantly reduced infarct size and improved neurological outcomes. It was shown to decrease apoptosis markers such as cleaved-caspase 3 and promote neuronal survival .

Table 2: Neuroprotective Effects of this compound

| Parameter | Control Group | This compound Group | Reference |

|---|---|---|---|

| Infarct Size | Higher | Significantly lower | |

| Cleaved-caspase 3 Levels | Elevated | Reduced | |

| Neurological Score | Poor | Improved |

4. Anticancer Properties

This compound has been investigated for its potential anticancer effects:

- Mechanisms : Studies suggest that this compound can induce apoptosis in cancer cells through various pathways, including the regulation of cell cycle proteins and inhibition of tumor growth factors .

- Drug Interaction : this compound has been shown to affect the pharmacokinetics of other drugs such as rosuvastatin by inhibiting its uptake through transporters like hOATP1B3 .

Table 3: Anticancer Mechanisms of this compound

| Mechanism | Effect | Reference |

|---|---|---|

| Induction of Apoptosis | Increased apoptotic markers | |

| Cell Cycle Regulation | Arrested progression | |

| Tumor Growth Inhibition | Reduced tumor size |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Cardiovascular Protection : Clinical trials have shown that this compound can improve blood flow and reduce symptoms in patients with cardiovascular diseases. Its anticoagulant properties have been beneficial in managing conditions like hypertension and hyperlipidemia .

- Glaucoma Treatment : A study indicated that oral administration of this compound preserved retinal structure and function in models of chronic elevated intraocular pressure (IOP), suggesting its potential as a therapeutic agent for glaucoma .

Eigenschaften

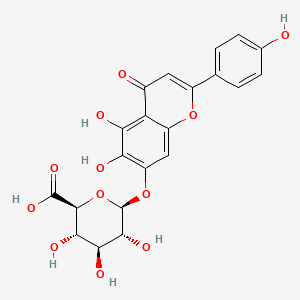

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSISFGPUUYILV-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101336184 | |

| Record name | Scutellarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27740-01-8, 116122-36-2 | |

| Record name | Scutellarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27740-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scutellarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Breviscapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116122362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scutellarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCUTELLARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGP0ML9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.